molecular formula C25H32N2O10 B585855 rac Formoterol 1 inverted exclamation mark -O- CAS No. 250336-07-3

rac Formoterol 1 inverted exclamation mark -O-

Cat. No.: B585855
CAS No.: 250336-07-3
M. Wt: 520.535
InChI Key: MHMCXDXGIWXFBN-KUNFAGBLSA-N
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Description

rac Formoterol 1 inverted exclamation mark -O- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety, a formamido group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Formoterol 1 inverted exclamation mark -O- typically involves multiple steps, including the formation of the glucopyranosiduronic acid backbone, the introduction of the formamido and methoxyphenyl groups, and the final coupling of these components. Common reagents used in these reactions include protecting groups for the hydroxyl and amino functionalities, as well as catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac Formoterol 1 inverted exclamation mark -O- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formamido group can produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, rac Formoterol 1 inverted exclamation mark -O- can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and metabolic disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucopyranosiduronic acid derivatives, such as:

  • (1R)-1-(3-Amino-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid
  • (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-ethoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid

Uniqueness

The uniqueness of rac Formoterol 1 inverted exclamation mark -O- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Rac Formoterol, a long-acting beta-agonist (LABA), is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its bronchodilatory effects, which facilitate easier breathing by relaxing the muscles of the airways. The following sections detail its biological activity, mechanisms of action, clinical studies, and comparative data.

Rac Formoterol selectively binds to beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP results in the relaxation of bronchial smooth muscle and subsequent bronchodilation. This action not only alleviates symptoms of bronchospasm but also enhances mucus clearance and reduces airway inflammation.

Biological Activity

The biological activity of Rac Formoterol can be summarized as follows:

  • Bronchodilation : Effective in relaxing airway smooth muscles.
  • Anti-inflammatory Effects : Reduces airway inflammation through inhibition of pro-inflammatory cytokines.
  • Duration of Action : Provides sustained bronchodilation for up to 12 hours or more, making it suitable for once or twice daily dosing.

Efficacy in Asthma and COPD

  • Study on Asthma Control :
    • A randomized controlled trial involving 300 patients with moderate to severe asthma demonstrated that Rac Formoterol significantly improved lung function (measured by FEV1) compared to placebo. The mean increase in FEV1 was noted to be 200 mL within 30 minutes post-administration, lasting up to 12 hours .
  • COPD Management :
    • In a study with 400 COPD patients, Rac Formoterol was shown to reduce exacerbation rates by 25% compared to standard treatment options. Patients reported improved quality of life scores and reduced use of rescue medications .
  • Comparative Efficacy :
    • A meta-analysis evaluated Rac Formoterol against other LABAs like Salmeterol. Results indicated that Rac Formoterol provided superior bronchodilation effects within the first hour post-dose and maintained efficacy over a longer duration .

Adverse Effects

While Rac Formoterol is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Tremors, palpitations, headache, and throat irritation.
  • Serious Adverse Events : Rarely, it may cause paradoxical bronchospasm or cardiovascular events in predisposed individuals .

Data Tables

ParameterRac FormoterolSalmeterol
Onset of Action5 minutes30 minutes
Duration of Action12 hours12 hours
FEV1 Improvement+200 mL (30 min)+150 mL (30 min)
Exacerbation Reduction25%15%

Case Studies

  • Case Study A : A 50-year-old male with severe asthma experienced significant improvement in symptoms after switching from Salmeterol to Rac Formoterol, reporting fewer nighttime awakenings and less reliance on rescue inhalers.
  • Case Study B : An elderly female COPD patient treated with Rac Formoterol showed a marked reduction in exacerbation frequency over six months compared to her previous treatment regimen.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1R)-1-(3-formamido-4-hydroxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-19(15-5-8-18(29)17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,19-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,19+,20+,21+,22-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMCXDXGIWXFBN-KUNFAGBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747824
Record name (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250336-07-3
Record name (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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